HYDROXYPROPYL CHITOSAN
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Overview
Description
Hydroxypropyl chitosan is a derivative of chitosan, a natural polysaccharide obtained from chitin. Chitosan is composed of D-glucosamine and N-acetyl D-glucosamine units.
Mechanism of Action
Target of Action
Hydroxypropyl chitosan (HP-chitosan) is a derivative of chitosan, a natural cationic polysaccharide, that has shown promising applications in various fields due to its biocompatibility, biodegradability, and various biological activities . The primary targets of HP-chitosan are microbial cell surfaces , epithelial-cell tight junctions , and the cell membrane of bacteria and fungi .
Mode of Action
The mode of action of HP-chitosan involves its interaction with these targets. The polycationic charge of chitosan is thought to be the most significant factor bringing about antimicrobial effects due to electrostatic interaction between the polycationic chitosan and microbial cell surface . In addition, chitosan was found to open epithelial-cell tight junctions, thus allowing the entry of free antigens . Moreover, it affects the cell membrane of bacteria and fungi .
Biochemical Pathways
The biochemical pathways affected by HP-chitosan are primarily related to its antimicrobial activity. Chitosan inhibits the growth of bacteria, fungi, and yeasts, but exhibits the strongest activity against bacteria . The exact biochemical pathways and downstream effects are still under investigation, but it is known that the polymers affect the cell membrane .
Pharmacokinetics
After intraperitoneal administration at a dose of 10 mg per rat, FITC-HP-chitosan could be absorbed rapidly and distributed to liver, kidney, and spleen through blood . It was indicated that FITC-HP-chitosan could be utilized effectively, and 88.47% of the FITC-HP-chitosan could be excreted by urine within 11 days with a molecular weight less than 10 kDa .
Result of Action
The result of HP-chitosan’s action is primarily its antimicrobial effect. It has been shown to have a strong antimicrobial potential, including the activity against resistant strains . Moreover, it has been used in the formulation of nail lacquers for the treatment of fungal infections of the nails .
Action Environment
The action of HP-chitosan is influenced by environmental factors. Furthermore, the hydrogel form of HP-chitosan exhibits excellent physicochemical properties, including injectability, self-healing, water retention, and adhesion, which enable it to fill irregular wounds for a long period, providing a suitable moist environment for wound healing .
Biochemical Analysis
Biochemical Properties
Hydroxypropyl chitosan plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as lysozyme, which can degrade chitosan and its derivatives. This interaction is crucial for the biodegradation and clearance of this compound in biological systems . Additionally, this compound can bind to proteins like albumin, enhancing its potential as a drug carrier by improving the stability and bioavailability of the encapsulated drugs . The compound also exhibits antioxidant properties by scavenging free radicals, which is beneficial in reducing oxidative stress in biological systems .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to promote cell proliferation and differentiation, particularly in tissue engineering applications. For instance, this compound can enhance the adhesion and growth of osteoblasts, which are essential for bone regeneration . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival . Furthermore, this compound can modulate gene expression, leading to increased production of extracellular matrix proteins that are vital for tissue repair and regeneration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to cell surface receptors, facilitating cellular uptake and internalization. This binding can trigger intracellular signaling cascades that promote cell survival and proliferation . This compound also acts as an enzyme inhibitor, particularly against matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation . By inhibiting MMPs, this compound helps maintain the structural integrity of tissues and supports wound healing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxypropyl chitosan is typically synthesized through the reaction of chitosan with propylene oxide under alkaline conditions. The reaction involves the opening of the epoxide ring of propylene oxide, which then reacts with the amino groups of chitosan to form this compound. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired degree of substitution .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where chitosan is reacted with propylene oxide in the presence of a catalyst. The process is optimized to ensure high yield and consistent quality of the product. The resulting this compound is then purified and dried for further use .
Chemical Reactions Analysis
Types of Reactions: Hydroxypropyl chitosan undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on this compound, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to achieve the desired modifications.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include modified this compound with enhanced properties such as increased solubility, biocompatibility, and reactivity .
Scientific Research Applications
Hydroxypropyl chitosan has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst and reagent in various chemical reactions due to its reactivity and functional groups.
Biology: Employed in cell culture and tissue engineering as a scaffold material due to its biocompatibility and biodegradability.
Medicine: Utilized in drug delivery systems, wound healing, and as a component in biomedical devices.
Industry: Applied in water purification, food packaging, and as a thickening agent in cosmetics
Comparison with Similar Compounds
Carboxymethyl chitosan: Another derivative of chitosan with enhanced solubility and biocompatibility.
N, N, N-trimethyl chitosan: A cationic derivative with improved solubility and antimicrobial properties.
Glycol chitosan: A derivative with enhanced solubility and biocompatibility, used in drug delivery and tissue engineering.
Uniqueness of Hydroxypropyl Chitosan: this compound stands out due to its unique combination of enhanced solubility, biocompatibility, and reactivity. These properties make it particularly suitable for applications in drug delivery, tissue engineering, and biomedical devices, where other chitosan derivatives may not perform as effectively .
Properties
CAS No. |
104673-29-2 |
---|---|
Molecular Formula |
C3H7NO2 |
Molecular Weight |
0 |
Synonyms |
N-(2-Hydroxypropyl)chitosan |
Origin of Product |
United States |
ANone: While the provided research doesn't specify a single target for Hydroxypropyl Chitosan, several interaction mechanisms are highlighted:
- Chelation of metal ions: this compound effectively binds to metal ions like Cu2+, Cr6+, and Fe2+ [, , , , ]. This interaction is influenced by factors like pH, concentration, and temperature, and suggests potential applications in wastewater treatment and heavy metal removal.
- Interaction with biological membranes: this compound demonstrates bioadhesion properties and can interact with cell membranes [, , ]. This characteristic makes it suitable for wound dressings and drug delivery systems.
- Film and hydrogel formation: this compound can form films and hydrogels, often through cross-linking with other polymers like alginate or soy protein isolate [, , , , , ]. These materials exhibit controlled swelling, drug release properties, and biocompatibility, making them attractive for tissue engineering and drug delivery.
ANone:
- Molecular weight: The molecular weight of this compound is variable and depends on the source of chitosan and the degree of hydroxypropylation. Research uses this compound with varying molecular weights, impacting its properties and applications [, , ].
- Spectroscopic data:
- FTIR: Characteristic peaks are observed for this compound, confirming the presence of hydroxypropyl groups and other functional groups like amine and hydroxyl groups [, , , , , ].
- 1H NMR & 13C NMR: These techniques are used to determine the degree of substitution (DS) of hydroxypropyl groups on the chitosan backbone [, , , , ].
ANone:
- Biocompatibility: this compound is generally considered biocompatible, with low toxicity and good cell compatibility [, , , , , ]. This makes it suitable for biomedical applications like wound dressings, drug delivery systems, and tissue engineering scaffolds.
- Biodegradability: this compound can be biodegraded, although the degradation rate depends on factors like the degree of substitution and the environmental conditions [, , ]. This property is advantageous for applications where bioresorbability is desired.
- Stability:
- pH sensitivity: this compound exhibits pH-sensitive properties, with its solubility and swelling behavior influenced by the surrounding pH [, , , , , ]. This characteristic is beneficial for targeted drug delivery to specific physiological environments like the gastrointestinal tract.
- Thermal stability: The thermal stability of this compound depends on the degree of substitution. Generally, hydroxypropylation improves thermal stability compared to unmodified chitosan [, , , , ].
- Mechanical properties: this compound can enhance the mechanical properties of materials when blended or crosslinked with other polymers [, , ]. This is important for applications requiring specific mechanical strength, flexibility, or elasticity.
ANone: The research highlights the impact of this compound's structure modifications on its properties:
- Degree of substitution (DS): A higher DS of hydroxypropyl groups generally leads to increased water solubility, improved thermal stability, and modified swelling behavior [, , , , , , ].
- Molecular weight: Lower molecular weight this compound tends to exhibit higher critical micelle concentration (CMC), emulsifying ability, and foam stability compared to higher molecular weight counterparts [].
- Crosslinking: Crosslinking this compound with other polymers can modulate its mechanical properties, swelling behavior, and drug release kinetics [, , , , ].
ANone:
- Stability: this compound exhibits good stability under various conditions, and its stability can be further enhanced through formulation strategies [, , , , ]. Factors influencing stability include pH, temperature, and the presence of other chemicals.
- Formulation: this compound can be formulated into various forms, including:
- Nanoparticles: These offer advantages for drug delivery due to their small size and high surface area [, ].
- Microspheres: These are suitable for controlled drug release applications [, ].
- Hydrogels: These biocompatible and biodegradable materials find applications in wound healing and tissue engineering [, , , , , ].
- Films: These have potential in packaging and biomedical applications [].
ANone: The provided research papers primarily focus on the synthesis, characterization, and applications of this compound, and do not delve into specific SHE (Safety, Health, and Environment) regulations.
ANone: this compound shows promise as a material for drug delivery and targeting due to several properties:
- Nanoparticle formation: this compound readily forms nanoparticles which can encapsulate drugs and improve their solubility, stability, and delivery to target sites [, ].
- pH-responsive drug release: The pH sensitivity of this compound allows for controlled drug release in specific physiological environments, such as the acidic environment of tumor tissues or the gastrointestinal tract [, , ].
- Mucoadhesive properties: this compound exhibits mucoadhesive properties, allowing it to adhere to mucosal surfaces like the gastrointestinal tract, enhancing drug residence time and absorption [, ].
ANone:
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